![molecular formula C14H11NO B6375478 2-Cyano-4-(2-methylphenyl)phenol CAS No. 1261997-82-3](/img/structure/B6375478.png)
2-Cyano-4-(2-methylphenyl)phenol
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Overview
Description
2-Cyano-4-(2-methylphenyl)phenol is an organic compound with the molecular formula C14H11NO It is a derivative of phenol, characterized by the presence of a cyano group (-CN) and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2-methylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of o-chlorobenzonitrile with a suitable phenol derivative under specific conditions. The reaction typically requires a base, such as sodium hydroxide, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substituents to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Cyano-4-(2-methylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2-methylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic aromatic substitution reactions, while the phenol group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-(4-methylphenyl)phenol: Similar structure but with a different position of the methyl group.
2-Cyano-4-(3-methylphenyl)phenol: Another isomer with the methyl group in the meta position.
Uniqueness
2-Cyano-4-(2-methylphenyl)phenol is unique due to the specific positioning of the cyano and methyl groups, which influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-hydroxy-5-(2-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLJGSANPNRZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684608 |
Source
|
Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-82-3 |
Source
|
Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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